molecular formula C16H16OS2 B12554336 1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 143886-46-8

1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one

Cat. No.: B12554336
CAS No.: 143886-46-8
M. Wt: 288.4 g/mol
InChI Key: VLZCPIMQXZSCOF-UHFFFAOYSA-N
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Description

1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C16H16OS2 It is characterized by the presence of two 4-(methylsulfanyl)phenyl groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-(methylsulfanyl)benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Reaction Conditions:

    Reagents: 4-(methylsulfanyl)benzaldehyde, acetophenone, sodium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to reflux

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether, room temperature to reflux

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid, room temperature to reflux

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Secondary alcohols

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

    1,2-Bis[4-(methylsulfonyl)phenyl]ethan-1-one: This compound has sulfonyl groups instead of sulfanyl groups, which can significantly alter its chemical reactivity and biological activity.

    1,2-Bis[4-(methoxy)phenyl]ethan-1-one: The presence of methoxy groups instead of methylsulfanyl groups can affect the compound’s electronic properties and reactivity.

    1,2-Bis[4-(methylthio)phenyl]ethan-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

143886-46-8

Molecular Formula

C16H16OS2

Molecular Weight

288.4 g/mol

IUPAC Name

1,2-bis(4-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C16H16OS2/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3

InChI Key

VLZCPIMQXZSCOF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)SC

Origin of Product

United States

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